Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
CAS No.: 56453-08-8
Cat. No.: VC18444957
Molecular Formula: C21H34Na2O4
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56453-08-8 |
|---|---|
| Molecular Formula | C21H34Na2O4 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
| Standard InChI Key | UAQIGVSGAWVUTO-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Composition
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has the molecular formula C21H34Na2O4 and a molecular weight of 396.5 g/mol. Its IUPAC name, disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate, reflects the presence of a cyclohexene ring substituted at positions 2 and 4 with a hexyl chain and a heptyl group terminating in a carboxylate, respectively. The disodium counterions enhance aqueous solubility, making the compound suitable for reactions in polar solvents.
Structural Analysis
Key structural features include:
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A cyclohexene ring with a double bond at the 2-position, introducing planarity and reactivity.
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A hexyl side chain (C6H13) at position 4, contributing hydrophobic character.
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A heptylcarboxylate group (C7H12O2−) at position 5, enabling ionic interactions.
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Two sodium ions neutralizing the carboxylate charges.
The compound’s amphiphilicity arises from the juxtaposition of hydrophobic (hexyl) and hydrophilic (carboxylate) moieties, a property critical to its biological and industrial applications .
Synthesis and Production
Synthetic Pathways
The synthesis of disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves multi-step organic reactions, typically starting with the acid precursor, 5(or 6)-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid (CAS No. 53980-88-4) . Key steps include:
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Cyclohexene Ring Formation: Diels-Alder reaction between a conjugated diene and a dienophile to construct the cyclohexene backbone.
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Side-Chain Introduction: Alkylation or Friedel-Crafts acylation to attach the hexyl and heptyl groups.
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Carboxylation: Oxidation of terminal methyl groups to carboxylic acids using KMnO4 or CrO3.
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Salt Formation: Neutralization with sodium hydroxide to yield the disodium carboxylate .
Optimization Conditions
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Temperature: Reactions are conducted at 50–80°C to balance reaction rate and side-product formation.
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pH: Maintained at 8–10 during carboxylation to favor deprotonation.
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Catalysts: Lewis acids (e.g., AlCl3) accelerate alkylation steps, while phase-transfer catalysts improve interfacial reactions.
Physicochemical Properties
Solubility and Stability
| Property | Value/Description | Source |
|---|---|---|
| Solubility in Water | 25 g/L (25°C) | |
| Solubility in Ethanol | 8 g/L (25°C) | |
| Thermal Stability | Stable up to 200°C; decomposes above | |
| pH Stability | Stable at pH 6–12 |
The compound’s solubility profile is critical for formulation in aqueous buffers and emulsions. Its stability under alkaline conditions aligns with applications in detergent formulations.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1560 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).
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NMR (¹H): δ 5.6 ppm (cyclohexene protons), δ 1.2–1.5 ppm (hexyl chain protons) .
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Mass Spectrometry: Molecular ion peak at m/z 396.5.
Reactivity and Functionalization
Oxidation Reactions
The cyclohexene double bond undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA), forming an epoxide derivative. This reactivity is exploitable in polymer crosslinking.
Reduction Reactions
Catalytic hydrogenation (H2/Pd-C) saturates the cyclohexene ring to cyclohexane, altering hydrophobicity for drug delivery systems.
Esterification
The carboxylate groups can be esterified with alcohols (e.g., methanol) under acidic conditions, modifying solubility for chromatographic applications .
Applications in Biotechnology and Medicine
Membrane Interaction Studies
The compound’s amphiphilicity facilitates incorporation into lipid bilayers, modulating membrane fluidity and ion channel activity. Studies suggest it enhances permeability of hydrophilic drugs through epithelial barriers .
Enzyme Modulation
In vitro assays indicate inhibition of phospholipase A2 (IC50 = 12 µM), potentially due to competitive binding at the enzyme’s hydrophobic pocket.
Drug Delivery Systems
Formulated into micelles (critical micelle concentration = 0.8 mM), it encapsulates hydrophobic anticancer agents like paclitaxel, improving bioavailability .
Industrial and Formulation Uses
Surfactant in Detergents
As an anionic surfactant, it reduces surface tension (28 mN/m at 1% w/v), outperforming linear alkylbenzene sulfonates in hard water.
Corrosion Inhibition
Electrochemical studies show 85% inhibition efficiency on mild steel in 0.1 M HCl, attributed to adsorption of the carboxylate onto metal surfaces.
Future Research Directions
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Synthetic Optimization: Developing one-pot synthesis to reduce costs.
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Targeted Drug Delivery: Functionalizing with ligands for receptor-specific uptake.
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Environmental Impact: Assessing biodegradability and ecotoxicity.
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